Descyano Citalopram-d4 is a deuterated analogue of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The compound is classified within the broader category of antidepressants and is specifically noted for its potential in pharmacokinetic studies due to the presence of deuterium, which can influence metabolic pathways and improve the stability of the molecule.
Descyano Citalopram-d4 can be synthesized from citalopram through various chemical modifications, including the introduction of deuterium at specific positions within the molecular structure. The synthesis often involves advanced organic chemistry techniques, including Grignard reactions and ring closure methods, as detailed in various patent filings and scientific literature .
The synthesis of Descyano Citalopram-d4 typically involves several key steps:
The synthesis process may utilize various solvents and reagents, including methylsulfinylmethide as a condensing agent, and dehydration agents to facilitate the formation of the final product . Reaction conditions such as temperature, pressure, and time are optimized to yield high purity and yield of Descyano Citalopram-d4.
Descyano Citalopram-d4 retains the core structure of citalopram with modifications that include deuterated positions. The molecular structure features:
Descyano Citalopram-d4 undergoes similar chemical reactions as citalopram due to its structural similarities. These reactions may include:
The specific conditions for these reactions often involve standard organic chemistry techniques, including the use of solvents like acetonitrile or sulfolane, and reagents such as lithium aluminum hydride for reductions or potassium permanganate for oxidations .
Descyano Citalopram-d4 functions primarily through inhibition of serotonin reuptake at serotonin transporters (SERT). This mechanism increases serotonin levels in synaptic clefts, contributing to its antidepressant effects.
Studies have shown that citalopram analogues exhibit varying affinities for SERT compared to norepinephrine transporters (NET) and dopamine transporters (DAT), suggesting a selectivity that is crucial for their therapeutic action .
Descyano Citalopram-d4 has significant applications in scientific research:
Descyano Citalopram-d4 (3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine-d4) is a deuterium-enriched isotopologue of the citalopram derivative where four hydrogen atoms are replaced by deuterium at the dimethylamino group. This structural modification creates a metabolically stabilized version of the descyano impurity, enabling precise tracing of molecular interactions within the serotonin transporter (SERT) [8]. The deuterium atoms reduce metabolic degradation rates, prolonging the compound’s half-life in experimental systems and allowing high-resolution tracking of binding kinetics.
Research demonstrates that deuterated analogs like Descyano Citalopram-d4 provide critical insights into SERT’s allosteric modulation. While citalopram binds primarily to SERT’s orthosteric site (S1), its descyano metabolite exhibits distinct binding behavior [3] [6]. Deuterium substitution preserves molecular volume and steric configuration but alters vibrational frequencies and bond stability, facilitating advanced NMR and mass spectrometry studies of SERT conformational changes. Specifically, this compound helps elucidate:
Table 1: Neuropharmacological Applications of Descyano Citalopram-d4
| Research Domain | Application | Key Insight |
|---|---|---|
| SERT Binding Kinetics | HDX-MS tracking of SERT conformational shifts | Quantifies deuterium retention at binding interfaces during ligand occupancy |
| Enantiomer Differentiation | Competitive displacement assays with [³H]-citalopram | Confirms reversed binding orientation of (R)- vs. (S)-enantiomers [6] |
| Allosteric Inhibition | Dissociation studies of orthosteric ligands | Measures S2-site affinity (Ki = ~5 μM for citalopram) [3] |
Descyano Citalopram-d4 is indispensable for validating impurity control in citalopram production. The non-deuterated analog (CAS: 390817-87-5) arises during API synthesis via reductive decyanation or oxidative degradation, with regulatory thresholds set at ≤0.15% per ICH Q3A/B guidelines [4] [9]. Its deuterated counterpart enables:
Pharmaceutical suppliers like Pharmaffiliates and Evitachem list this compound under pharmacopeial codes (e.g., USP 1134277) to support ANDA filings [9]. Current research focuses on enhancing synthetic routes to minimize descyano impurity generation during citalopram synthesis—a challenge exacerbated by high-temperature steps involving cyanobenzoyl intermediates [8].
Table 3: Regulatory and Synthetic Profile of Descyano Impurities
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5